molecular formula C22H30O2 B195081 3beta-Hydroxydesogestrel CAS No. 70805-85-5

3beta-Hydroxydesogestrel

Cat. No. B195081
CAS RN: 70805-85-5
M. Wt: 326.5 g/mol
InChI Key: ZMLDTNLDYRJTAZ-GDLCRWSOSA-N
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Description

3beta-Hydroxydesogestrel is a compound with the molecular formula C22H30O2 . It is a metabolite of desogestrel , which is a synthetic progestin used in contraception .


Molecular Structure Analysis

The molecular structure of 3beta-Hydroxydesogestrel is represented by the InChI key ZMLDTNLDYRJTAZ-GDLCRWSOSA-N . The compound has a molecular weight of 326.4724 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3beta-Hydroxydesogestrel include a molecular formula of C22H30O2 and a molecular weight of 326.47 .

Scientific Research Applications

Bioactivation of Contraceptive Steroids

3beta-Hydroxydesogestrel plays a crucial role in the bioactivation of contraceptive steroids like desogestrel. This process involves the transformation of desogestrel into 3-ketodesogestrel, with 3beta-hydroxydesogestrel being a key intermediate metabolite. The enzymatic activity responsible for this biotransformation has been attributed mainly to CYP2C9 and CYP2C19 isoforms (Gentile et al., 1998).

Inhibition of GABA(A) Receptors

Studies have shown that 3beta-hydroxysteroids, including 3beta-hydroxydesogestrel, act as GABA(A) receptor antagonists. This interaction plays a significant role in the regulation of these receptors, which are critical for various neurological functions. The comparison with pregnenolone sulfate indicates distinct functional differences in how these compounds inhibit GABA(A) receptors (Wang et al., 2007).

Role in Steroid Hormone Synthesis

3beta-Hydroxysteroid dehydrogenase, which interacts with 3beta-hydroxy compounds, plays a vital role in steroid hormone synthesis. This enzyme is involved in the conversion of pregnenolone to progesterone, a critical step in the production of various steroid hormones. Inhibition studies with 3beta-hydroxy compounds have provided insights into the modulation of this enzymatic activity (Chavatte et al., 1995).

Expression in Ovarian Follicles

Research on bovine ovarian follicles has highlighted the expression of mRNA encoding 3beta-hydroxysteroid dehydrogenase during the recruitment and selection of ovarian follicles. This expression is associated with the development and dominance of certain follicles, indicating a potential role of 3beta-hydroxydesogestrel-related pathways in ovarian function and fertility (Bao et al., 1997).

Molecular Biology of 3beta-Hydroxysteroid Dehydrogenase

The molecular biology of 3beta-hydroxysteroid dehydrogenase, which is linked to 3beta-hydroxydesogestrel, is crucial for understanding the formation of active steroid hormones. The study of this enzyme family has revealed its role in facilitating differential patterns of tissue- and cell-specific expression, thereby influencing various physiological processes (Simard et al., 2005).

properties

IUPAC Name

(3S,8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,16-20,23-24H,3-4,6-11,13H2,1H3/t16-,17-,18-,19-,20+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLDTNLDYRJTAZ-GDLCRWSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C[C@H](CC[C@H]34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221070
Record name 3beta-Hydroxydesogestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3beta-Hydroxydesogestrel

CAS RN

70805-85-5
Record name 3beta-Hydroxydesogestrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070805855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3beta-Hydroxydesogestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3.BETA.-HYDROXYDESOGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G08T10WRV0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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